

(1-Methylbutyl)cyclopentane: A Comprehensive Technical Guide to Molecular Structure and Conformation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Methylbutyl)cyclopentane

Cat. No.: B1204097

[Get Quote](#)

For Immediate Release

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of **(1-Methylbutyl)cyclopentane**. The content is intended for researchers, scientists, and professionals in the field of drug development and molecular modeling, offering an in-depth exploration of the molecule's three-dimensional architecture. This document synthesizes structural data, conformational principles, and outlines the experimental and computational methodologies used to elucidate these properties.

Molecular Structure and Identification

(1-Methylbutyl)cyclopentane, also known by its IUPAC name pentan-2-ylcyclopentane, is a saturated hydrocarbon with the molecular formula C₁₀H₂₀.^{[1][2]} As a monosubstituted cyclopentane, its structure consists of a five-membered cyclopentane ring bonded to a five-carbon branched alkyl group (1-methylbutyl, commonly known as sec-butyl).

The fundamental structural and identifying information for **(1-Methylbutyl)cyclopentane** is summarized in the table below.

Property	Value	Reference
IUPAC Name	pentan-2-ylcyclopentane	[1] [2]
Synonyms	(1-Methylbutyl)cyclopentane, sec-butylcyclopentane	[1] [2]
Molecular Formula	C10H20	[1] [2]
Molecular Weight	140.27 g/mol	[1] [2]
CAS Number	4737-43-3	[3]
SMILES String	CCCC(C)C1CCCC1	[1]
InChI Key	ZXIYMCGSSPHRBV- UHFFFAOYSA-N	[1] [2]

Conformational Analysis

The conformational behavior of **(1-Methylbutyl)cyclopentane** is primarily dictated by the puckering of the cyclopentane ring and the rotational freedom of the alkyl substituent. Unlike the relatively rigid chair conformation of cyclohexane, cyclopentane is highly flexible and adopts non-planar conformations to alleviate torsional strain that would be present in a planar structure.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Cyclopentane Ring Puckering

The cyclopentane ring exists in a dynamic equilibrium between two principal low-energy conformations: the envelope (Cs symmetry) and the half-chair (C2 symmetry).[\[2\]](#)[\[7\]](#)

- Envelope Conformation: Four of the carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling a flap on an envelope.[\[4\]](#)[\[5\]](#)
- Half-Chair Conformation: Three adjacent carbon atoms are coplanar, while the other two are puckered in opposite directions from the plane.[\[2\]](#)

For unsubstituted cyclopentane, these conformations are very close in energy and rapidly interconvert via a low-energy process called pseudorotation.[\[8\]](#) However, the presence of a

substituent like the 1-methylbutyl group breaks this degeneracy. For monosubstituted cyclopentanes, the envelope conformation is often slightly more stable.[7]

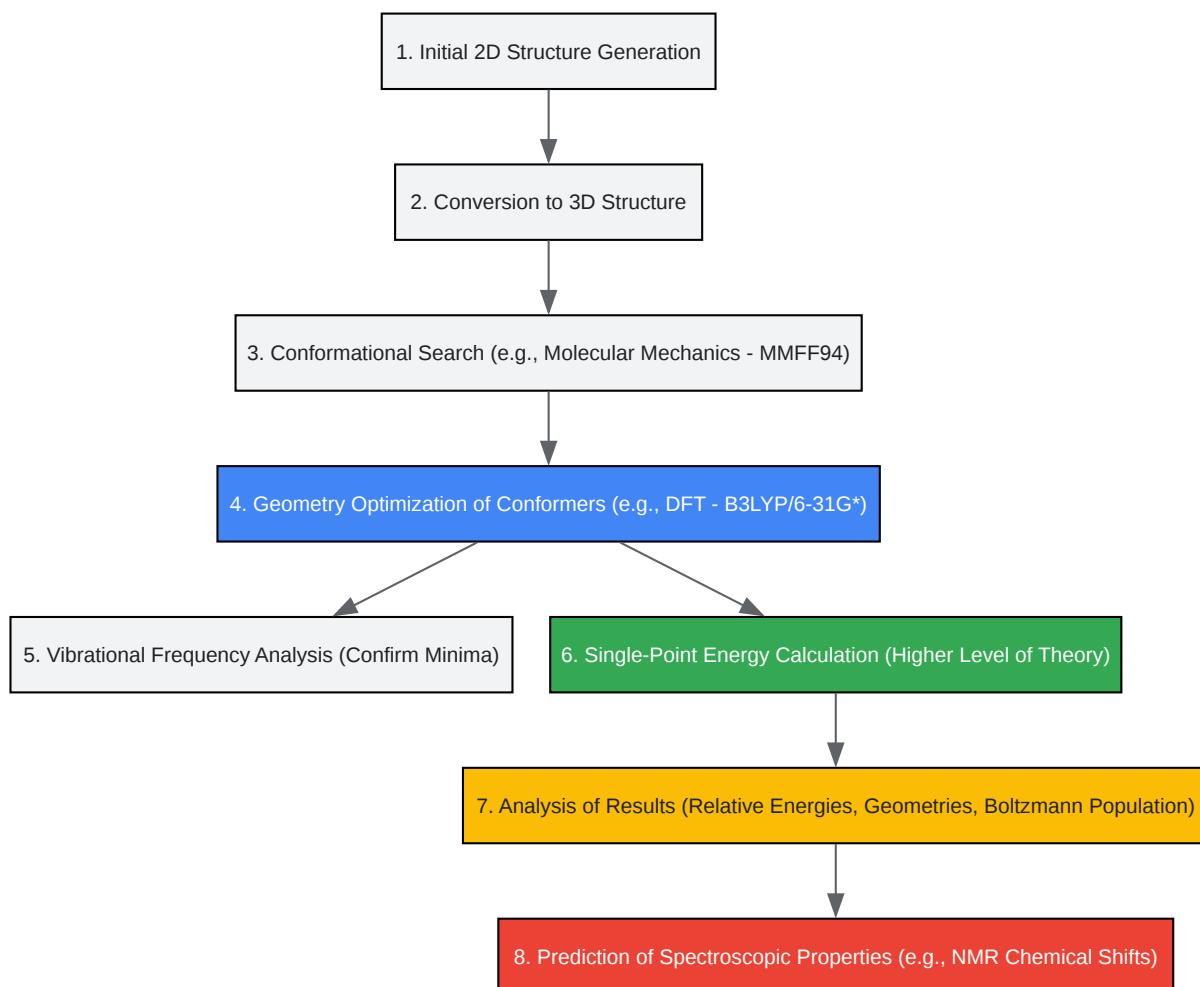
Substituent Orientation

In the puckered conformations of cyclopentane, substituent positions can be classified as pseudo-axial or pseudo-equatorial. The 1-methylbutyl group on **(1-Methylbutyl)cyclopentane** will preferentially occupy the pseudo-equatorial position to minimize steric hindrance with the hydrogen atoms on the cyclopentane ring. This is analogous to the preference for equatorial substituents in cyclohexane. A study on the crystal structure of the closely related methylcyclopentane confirmed that the methyl group adopts a pseudo-equatorial position on an envelope conformation of the ring.

Stable Conformers of **(1-Methylbutyl)cyclopentane**

The most stable conformer of **(1-Methylbutyl)cyclopentane** is predicted to be an envelope conformation where the substituent is attached at a pseudo-equatorial position on the "flap" of the envelope. This arrangement minimizes both torsional strain within the ring and steric interactions involving the bulky alkyl group.

Due to the lack of specific published experimental data for **(1-Methylbutyl)cyclopentane**, the following table presents estimated geometric parameters for the lowest-energy conformer based on computational modeling of analogous alkylcyclopentanes.


Parameter	Estimated Value (Envelope Conformer)
Relative Energy	0.00 kcal/mol (Global Minimum)
Ring Puckering Amplitude (q)	~ 0.43 Å
Key Dihedral Angles (Ring)	C1-C2-C3-C4: ~23° C2-C3-C4-C5: ~-37°
Substituent Attachment	Pseudo-equatorial

Methodologies for Structural and Conformational Analysis

The determination of the structure and conformational preferences of molecules like **(1-Methylbutyl)cyclopentane** relies on a combination of computational and experimental techniques.

Computational Chemistry Protocols

Computational modeling is a powerful tool for exploring the conformational landscape of flexible molecules. A typical workflow for the conformational analysis of **(1-Methylbutyl)cyclopentane** is outlined below.

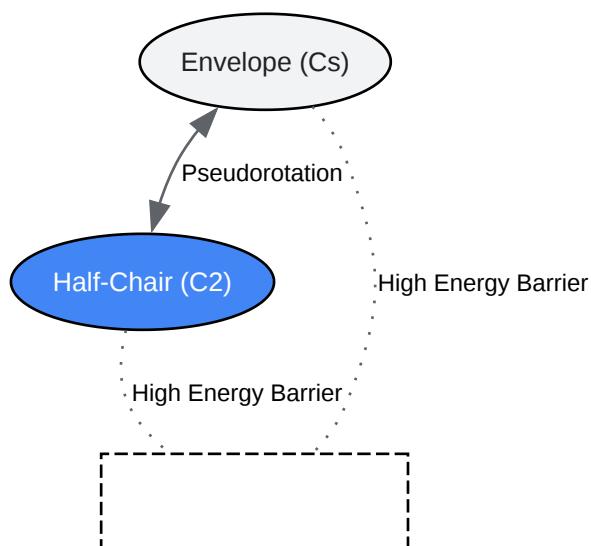
[Click to download full resolution via product page](#)

Caption: A typical computational workflow for conformational analysis.

Protocol Details: Density Functional Theory (DFT) Calculations

- Software: A quantum chemistry package such as Gaussian is commonly used.
- Conformational Search: An initial broad search for conformers is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF).
- Geometry Optimization: The low-energy conformers identified are then subjected to full geometry optimization using a more accurate method, such as Density Functional Theory (DFT). A common choice of method is the B3LYP functional with a basis set like 6-31G(d).
- Frequency Calculations: To confirm that the optimized structures are true energy minima (and not transition states), vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.
- Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated theoretical method.
- Data Analysis: The final energies are used to determine the relative stability and Boltzmann population of each conformer at a given temperature. Geometric parameters like bond lengths, bond angles, and dihedral angles are extracted from the optimized structures.

Experimental Protocols: NMR Spectroscopy


Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for conformational analysis in solution.

Protocol: Analysis of Vicinal Coupling Constants (^3JHH)

- Sample Preparation: A solution of **(1-Methylbutyl)cyclopentane** is prepared in a suitable deuterated solvent (e.g., CDCl_3).

- Data Acquisition: High-resolution ^1H NMR spectra are acquired on a high-field NMR spectrometer.
- Spectral Analysis: The vicinal (three-bond) proton-proton coupling constants (^3JHH) within the cyclopentane ring are carefully measured from the spectrum.
- Karplus Relationship: The conformational dependence of ^3JHH is described by the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons.[9] By comparing the experimentally measured ^3JHH values to those predicted for different conformations (e.g., envelope vs. half-chair) by theoretical calculations, the predominant conformation in solution can be determined.[4][8]

The relationship between the key conformations of the cyclopentane ring is visualized below.

[Click to download full resolution via product page](#)

Caption: Interconversion pathway of cyclopentane conformers.

Conclusion

The molecular architecture of **(1-Methylbutyl)cyclopentane** is characterized by a flexible, non-planar cyclopentane ring that predominantly adopts an envelope conformation. To minimize steric strain, the bulky 1-methylbutyl substituent favors a pseudo-equatorial position. The understanding of this conformational preference is crucial for applications in medicinal chemistry and material science, where molecular shape dictates intermolecular interactions.

and macroscopic properties. The synergistic application of high-level computational modeling and NMR spectroscopy provides a robust framework for the detailed conformational analysis of such flexible molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. Cycloalkanes [ch.ic.ac.uk]
- 3. scribd.com [scribd.com]
- 4. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CONFLEX Tutorials [conflex.co.jp]
- 6. reddit.com [reddit.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [(1-Methylbutyl)cyclopentane: A Comprehensive Technical Guide to Molecular Structure and Conformation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204097#1-methylbutyl-cyclopentane-molecular-structure-and-conformation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com